![molecular formula C14H22N2O3 B2425036 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid CAS No. 331424-97-6](/img/structure/B2425036.png)
3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid
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Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid has yielded insights into their synthesis and structural characterization. The study by Quadrelli et al. (2011) on the synthesis and structural determination of similar tricyclic compounds emphasizes the importance of X-ray diffraction (XRD) in elucidating their molecular and crystal structures, providing a foundation for understanding the chemical and physical properties of such complex molecules (Quadrelli, Bovio, & Piccanello, 2011).
Applications in Synthesis of Esters
Mamedov and Makhmudova's work (2013) on the synthesis of diesters from saturated carboxylic acids and tricyclodecenyl formate highlights the potential application of structurally related compounds in creating new esters with pleasant odors for use in perfumery. This study underscores the versatility of tricyclic compounds in synthetic organic chemistry and their utility in producing commercially valuable chemicals (Mamedov & Makhmudova, 2013).
Biocatalytic Transformations
The research by Ridyard et al. (1996) on the site-selective oxidation of adamantane derivatives using fungi demonstrates the biocatalytic potential of tricyclic compounds. Their findings indicate that microorganisms can be employed to selectively modify tricyclic structures, potentially leading to novel biotechnological applications and environmentally friendly synthesis methods (Ridyard et al., 1996).
properties
IUPAC Name |
3-(2,5,7-trimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-12-6-15-8-13(2,11(12)19)9-16(7-12)14(15,3)5-4-10(17)18/h4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWFYGNCEKEHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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